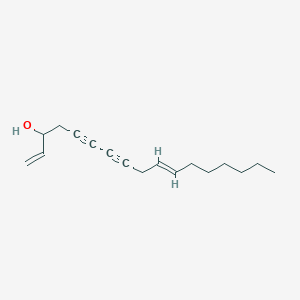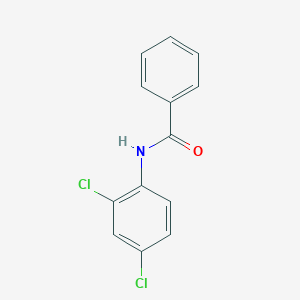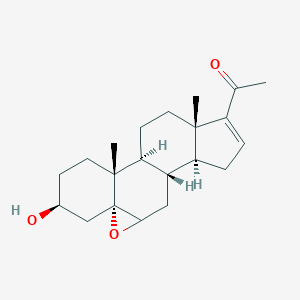
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one, also known as 5,6-Epoxyprogesterone, is a steroid hormone that plays a crucial role in various biological processes. This compound is synthesized from progesterone, a natural hormone that is produced in the ovaries of women and the testes of men. 5,6-Epoxyprogesterone has been extensively studied for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemische Und Physiologische Effekte
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone in lab experiments is its potential use in the treatment of various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are also needed to fully understand its mechanism of action and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone involves the conversion of progesterone to the intermediate 5alpha,6alpha-Epoxyprogesterone, which is then further converted to the final product. The reaction is carried out using various reagents and solvents, and the yield of the product depends on the reaction conditions. The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13485-13-7 |
|---|---|
Produktname |
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[(1S,2R,5S,7R,11S,12S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-15-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h4,13-14,16-18,23H,5-11H2,1-3H3/t13-,14-,16-,17-,18?,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
FJOFXGFQXDZWJF-DQVHTYIBSA-N |
Isomerische SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Kanonische SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Andere CAS-Nummern |
13485-13-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



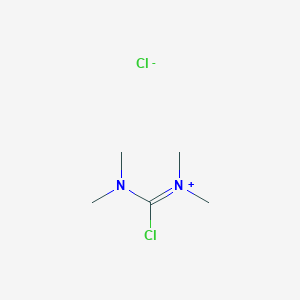
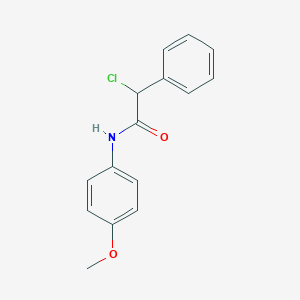
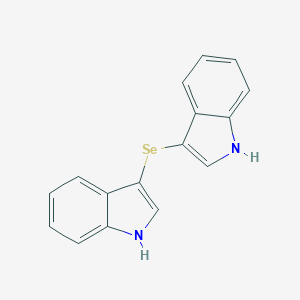

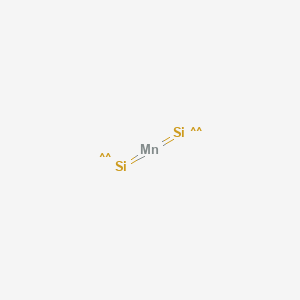
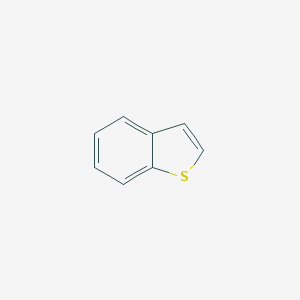
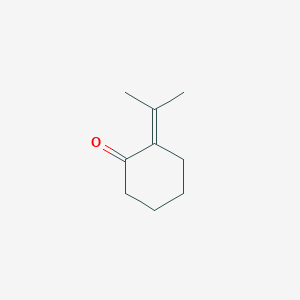
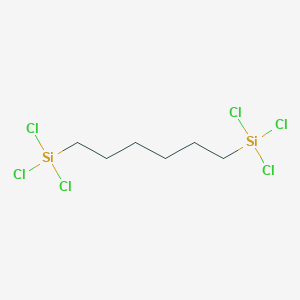
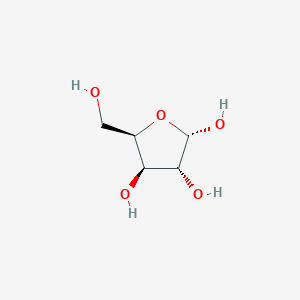
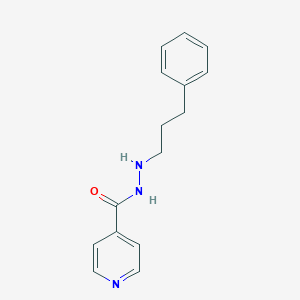

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
